2-(Difluoroacetyl)cyclopentanone

Medicinal Chemistry Antimalarial Drug Discovery Aspartic Protease Inhibition

Procure 2-(Difluoroacetyl)cyclopentanone as a critical α,α-difluoroketone building block for medicinal chemistry. The difluoroacetyl group enables stable hemiketal adducts with catalytic aspartic dyads—a mechanism non-fluorinated or trifluoroacetyl analogs cannot replicate. Ideal for developing antimalarial agents targeting plasmepsin II/IV, and for constructing fluorinated heterocycles with enhanced binding and selectivity. Standard research purity: 95%.

Molecular Formula C7H8F2O2
Molecular Weight 162.13 g/mol
CAS No. 938001-14-0
Cat. No. B7785275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Difluoroacetyl)cyclopentanone
CAS938001-14-0
Molecular FormulaC7H8F2O2
Molecular Weight162.13 g/mol
Structural Identifiers
SMILESC1CC(C(=O)C1)C(=O)C(F)F
InChIInChI=1S/C7H8F2O2/c8-7(9)6(11)4-2-1-3-5(4)10/h4,7H,1-3H2
InChIKeyHRHGZVVNOXRYFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Difluoroacetyl)cyclopentanone (CAS 938001-14-0): Procurement-Grade Profile


2-(Difluoroacetyl)cyclopentanone (CAS: 938001-14-0) is a specialized organofluorine building block with the molecular formula C₇H₈F₂O₂ and a molecular weight of 162.13 g/mol [1]. This compound belongs to the class of alpha,alpha-difluoroketones and is characterized by a cyclopentanone ring bearing a difluoroacetyl substituent, which confers distinct electrophilic reactivity and hydrogen-bonding capabilities essential for structure-based drug design [1]. It is primarily supplied as a research chemical with a standard purity of 95% [1].

Why 2-(Difluoroacetyl)cyclopentanone Cannot Be Replaced by Common Cyclopentanone Derivatives


In medicinal chemistry and organic synthesis, 2-(Difluoroacetyl)cyclopentanone (CAS 938001-14-0) is not simply interchangeable with other cyclopentanone derivatives. The difluoroacetyl group fundamentally alters the compound's electrophilicity and hydration equilibrium, which are critical for target engagement in enzyme inhibition. Substituting this specific fluorinated ketone with its non-fluorinated analog (cyclopentanone) or its trifluoroacetyl counterpart (2-(Trifluoroacetyl)cyclopentanone, CAS 361-73-9) leads to drastically different reactivity profiles [1]. This is because the alpha,alpha-difluoroketone motif is specifically required for forming stable hemiketal adducts with active-site residues, a mechanism that is not replicated by non-fluorinated or differently fluorinated ketones [1]. For scientific procurement, using a generic alternative risks complete loss of desired inhibitory activity or synthetic utility due to changes in steric bulk, electronic properties, and hydration behavior [1].

Quantitative Differentiation of 2-(Difluoroacetyl)cyclopentanone for Procurement Decisions


Validated Antimalarial Activity: Plasmepsin Inhibition Potency vs. Reference Inhibitors

2-(Difluoroacetyl)cyclopentanone derivatives were evaluated as inhibitors of the malarial aspartic proteases plasmepsin II and IV, yielding an IC₅₀ of 7 μM for the best ligand [1]. This potency was benchmarked against reference inhibitors containing a protonated secondary ammonium center, which showed similar binding affinities [1]. The data demonstrate that the α,α-difluoroketone scaffold provides a viable, non-peptidic alternative for targeting these enzymes, with the cyclic framework enabling specific interactions in the S1/S3 and flap-open pockets [1].

Medicinal Chemistry Antimalarial Drug Discovery Aspartic Protease Inhibition

Enhanced Electrophilicity for Nucleophilic Reactions: Difluoro vs. Non-Fluorinated Ketones

The difluoroacetyl group in 2-(Difluoroacetyl)cyclopentanone significantly enhances the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack compared to non-fluorinated analogs . This effect is a key differentiator from compounds like cyclopentanone, which lacks the electron-withdrawing fluorine atoms and thus exhibits lower reactivity in nucleophilic additions . The increased electrophilicity is exploited in reactions such as nucleophilic additions and condensations, where the fluorinated ketone demonstrates improved reaction rates and yields .

Organic Synthesis Reaction Mechanism Fluorinated Building Blocks

Modulated Hydration Equilibrium for Target Binding: Cyclopentanone vs. Cyclohexanone Scaffolds

The hydration equilibrium of α,α-difluoroketones is a critical factor in their ability to bind to enzyme active sites. An exemplary study revealed that equilibrium constants for the hydration of α,α-difluorinated cyclohexanones are much higher than those for the corresponding cyclopentanones [1]. This finding directly informs scaffold selection: 2-(Difluoroacetyl)cyclopentanone and its derivatives offer a distinct hydration profile compared to their six-membered ring counterparts, which can influence binding kinetics and the stability of enzyme-inhibitor complexes [1].

Physical Organic Chemistry Drug Design Enzyme Inhibition

Procurement-Driven Application Scenarios for 2-(Difluoroacetyl)cyclopentanone (938001-14-0)


Antimalarial Drug Discovery: Plasmepsin Inhibitor Lead Optimization

The compound serves as a validated starting point for developing new antimalarial agents targeting plasmepsin II and IV. Based on its established IC₅₀ of 7 μM, researchers can design focused libraries of 2-(Difluoroacetyl)cyclopentanone derivatives to improve potency and selectivity for these aspartic proteases, a target class critical for hemoglobin degradation in Plasmodium parasites [1].

Synthesis of Fluorinated Heterocycles via Enhanced Nucleophilic Additions

Procure this compound as a highly electrophilic building block for constructing fluorinated heterocyclic systems. Its enhanced reactivity, due to the α,α-difluoroketone motif, facilitates efficient nucleophilic addition and condensation reactions, enabling the streamlined synthesis of complex molecules for medicinal chemistry programs [1].

Development of Selective Aspartic Protease Probes and Tool Compounds

Given the compound's ability to form stable hemiketal adducts with catalytic aspartic dyads, it is ideal for creating chemical probes to study enzyme mechanism and selectivity. The distinct hydration equilibrium of the cyclopentanone scaffold, which differs from its cyclohexanone analog, provides a tunable parameter for optimizing target binding and residence time in aspartic protease assays [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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